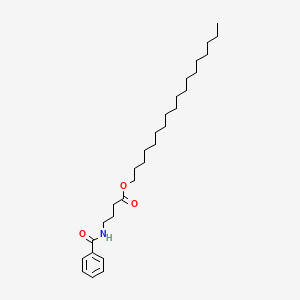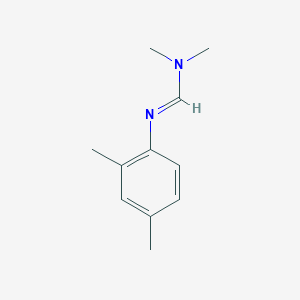
N'-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of formamide and is characterized by the presence of a dimethylphenyl group attached to the nitrogen atom of the formamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 2,4-dimethylaniline with dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic attack by the aniline derivative to form the desired product .
Industrial Production Methods
Industrial production of N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving efficiency .
化学反応の分析
Types of Reactions
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. It is known to interact with alpha-adrenergic receptors and inhibit monoamine oxidases, leading to various physiological effects. These interactions result in the modulation of neurotransmitter levels and can affect processes such as locomotion, feeding, and reproduction .
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylaniline
- N,N’-Bis-dimethylphenylformamidine
Uniqueness
N’-(2,4-Dimethylphenyl)-N,N-dimethylmethanimidamide is unique due to its specific structural features and the presence of both dimethylphenyl and dimethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
50884-21-4 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
N'-(2,4-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-11(10(2)7-9)12-8-13(3)4/h5-8H,1-4H3 |
InChIキー |
PGSHALXDAWNMOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=CN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



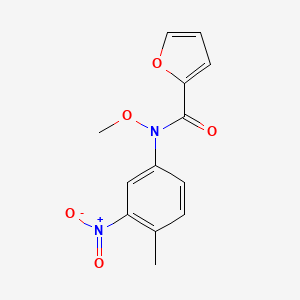
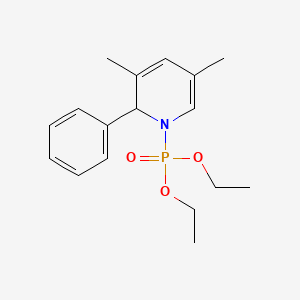
![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
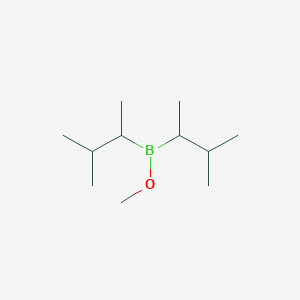

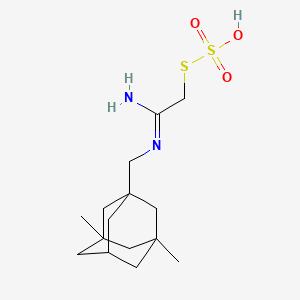
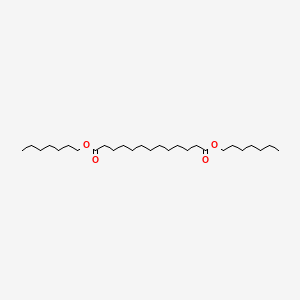
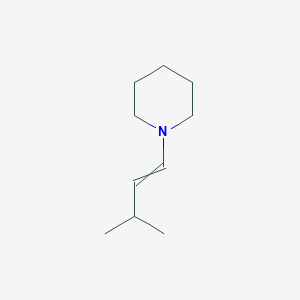


![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)
